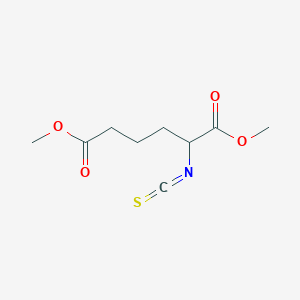

Dimethyl 2-isothiocyanatohexanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-isothiocyanatohexanedioate is a chemical compound with the molecular formula C9H13NO4S . It is available for purchase from various chemical suppliers .

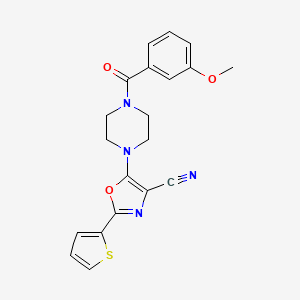

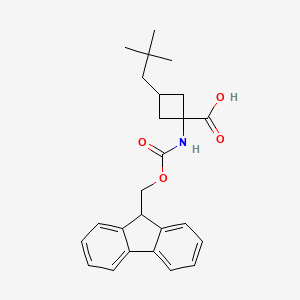

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . For more detailed structural information, you may refer to resources like ChemSpider .Scientific Research Applications

1. Toxicology and Environmental Impact

- The toxicity of compounds similar to Dimethyl 2-isothiocyanatohexanedioate has been studied, highlighting the importance of safety measures in their use, particularly in industrial contexts. These studies have investigated the effects of related compounds on experimental animals, providing insights into the potential toxicological profile of this compound (British Journal of Industrial Medicine, 1953).

2. Agricultural Applications

- Research has been conducted on the use of various chemical compounds, including those structurally related to this compound, in defoliants for cotton. These studies focus on the effectiveness of chemical defoliants under different environmental conditions (Field Crops Research, 1992).

3. Neurological Research

- Studies have explored the effects of compounds like this compound on neuronal cells, particularly regarding their potential protective properties against excitotoxic death in hippocampal neurons. This suggests a possible application in neuroscience research and therapeutic interventions (Experimental Neurology, 2001).

4. Soil and Environmental Chemistry

- Investigations into the biotic and abiotic degradation of structurally similar compounds in golf course greens have been conducted, shedding light on the environmental fate and degradation pathways of this compound in similar settings (Journal of Agricultural and Food Chemistry, 1996).

5. Medicinal Chemistry

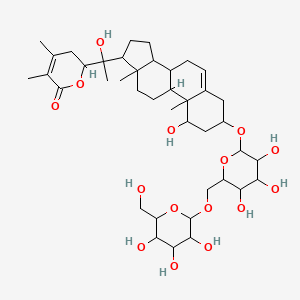

- This compound and its analogs have been explored in the context of medicinal chemistry, particularly in the development of chemotherapeutic agents derived from natural products. This research highlights the potential of this compound in the discovery and development of new pharmaceutical agents (Journal of natural products, 2010).

Properties

IUPAC Name |

dimethyl 2-isothiocyanatohexanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-13-8(11)5-3-4-7(10-6-15)9(12)14-2/h7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVGRKDZZLRZCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C(=O)OC)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2403618.png)

![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B2403635.png)

amine dihydrochloride](/img/no-structure.png)